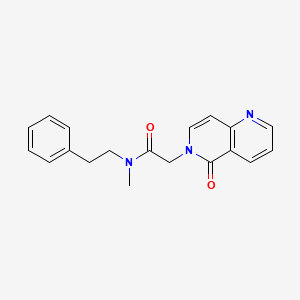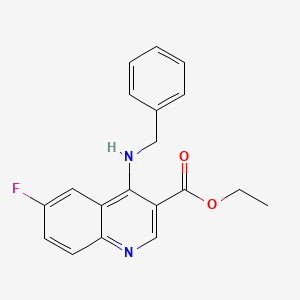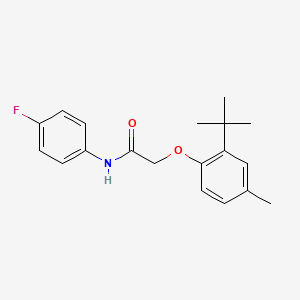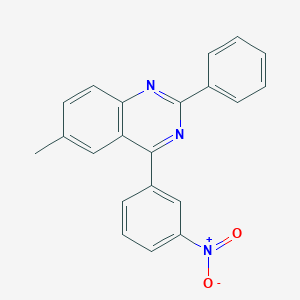![molecular formula C17H30N2O2S2 B5664781 4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B5664781.png)
4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine and piperazine analogues often involves advanced synthetic routes. One such method includes [3+2] cycloaddition reactions of unsaturated vicinal dicarboxylic acid derivatives with in situ generated azomethine ylides to form pyrrolidine rings, followed by nucleophilic cyclization to annelate additional heteroaliphatic rings (Sokolenko et al., 2019). Another approach involves reactions of dithiocarbamic acids derived from morpholine and piperidine with acrylic acid derivatives to prepare various esters, amides, and nitriles (Zhivotova et al., 2004).
Molecular Structure Analysis
The molecular structures of morpholine analogues, including dihetera[3.3.n]propellanes, have been explored through X-ray diffraction studies and analyzed using exit vector plots (EVP), revealing distinct spatial positions of heteroatoms and various conformations adopted by the molecular framework (Sokolenko et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of morpholine and piperidine derivatives can be significantly diverse. For instance, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine leads to the formation of 4,5,6,7-tetrahydroindole derivatives, showcasing the ability of these compounds to undergo complex rearrangements (Mamedov et al., 2019).
Physical Properties Analysis
The physical properties of morpholine and its derivatives are often influenced by the molecular structure and the presence of heteroatoms. The conformational flexibility and larger size compared to parent heterocycles like morpholine and piperidine have been demonstrated through X-ray diffraction and exit vector plot analysis (Feskov et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, can be elucidated by studying specific reactions. For example, the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine and piperidine in DMSO/water mixtures has been investigated, providing insights into the kinetics and mechanism of such reactions and the formation of intermediates (Bernasconi et al., 2007).
Propiedades
IUPAC Name |
3-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S2/c20-17(18-6-8-21-9-7-18)4-3-15-2-1-5-19(12-15)16-13-22-10-11-23-14-16/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWATLQCJBZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CSCCSC2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5664702.png)

![6-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5664716.png)

![2-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5664722.png)
![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5664729.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664748.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5664756.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5664785.png)
![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5664793.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)